molecular formula C10H10ClNO B2863985 3-Chloro-1-methyl-4-phenylazetidin-2-one CAS No. 79114-20-8

3-Chloro-1-methyl-4-phenylazetidin-2-one

Cat. No. B2863985
CAS RN: 79114-20-8
M. Wt: 195.65
InChI Key: SPYZBPDNPFFZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-methyl-4-phenylazetidin-2-one is a chemical compound with the CAS Number: 79114-20-8 . It has a molecular weight of 195.65 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name of this compound is 3-chloro-1-methyl-4-phenylazetidin-2-one . The InChI code is 1S/C10H10ClNO/c1-12-9 (8 (11)10 (12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of 3-Chloro-1-methyl-4-phenylazetidin-2-one is a liquid . It has a molecular weight of 195.65 . The compound is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-1-methyl-4-phenylazetidin-2-one is a compound that has potential applications in medicinal chemistry due to its structural features. It can serve as a building block for the synthesis of various pharmacologically active molecules. Its phenylazetidinone core can be modified to create derivatives with potential therapeutic effects. For instance, modifications to the phenyl ring could lead to the discovery of new drugs with improved efficacy and reduced side effects .

Organic Synthesis

In the field of organic synthesis, this compound can be utilized as an intermediate in the preparation of more complex chemical structures. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing cyclic and acyclic compounds that could have further applications in different branches of chemistry .

Biological Studies

The compound’s ability to interact with biological systems makes it a candidate for studying enzyme-substrate interactions and other biochemical pathways. It could be used to design inhibitors or activators of specific enzymes, contributing to the understanding of disease mechanisms at the molecular level .

Pharmacology

Pharmacological research could benefit from the study of 3-Chloro-1-methyl-4-phenylazetidin-2-one as it may lead to the development of new drugs. Its molecular framework can be exploited to synthesize compounds that target specific receptors or ion channels, which is crucial for the treatment of various diseases .

Materials Science

This compound could also find applications in materials science, particularly in the development of organic electronic materials. Its structural properties might be conducive to the creation of conductive polymers or other materials that can be used in electronic devices .

Environmental Science

In environmental science, derivatives of 3-Chloro-1-methyl-4-phenylazetidin-2-one could be explored for their potential use in the degradation of pollutants or as part of sensors for environmental monitoring. The compound’s reactivity could be harnessed to create materials that react with and neutralize harmful substances in the environment .

Safety and Hazards

The safety information for 3-Chloro-1-methyl-4-phenylazetidin-2-one indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-1-methyl-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-12-9(8(11)10(12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYZBPDNPFFZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C1=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methyl-4-phenylazetidin-2-one

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